molecular formula C22H30N2O3S B289431 N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

Cat. No. B289431
M. Wt: 402.6 g/mol
InChI Key: DGPLGNGDEXDSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancer. It is currently being studied in pre-clinical and clinical trials for its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.

Mechanism of Action

N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide exerts its anti-cancer effects by inhibiting the activity of BTK, ITK, and JAK3, which are all important enzymes involved in the signaling pathways that lead to cancer cell growth and proliferation. By inhibiting these enzymes, N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is able to slow down or stop the growth of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to have a number of biochemical and physiological effects in pre-clinical studies. These include inhibition of B-cell receptor signaling, inhibition of T-cell receptor signaling, inhibition of cytokine signaling, and induction of apoptosis in cancer cells. These effects make N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide a promising candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is that it has been shown to be effective in inhibiting the activity of multiple enzymes that are involved in cancer cell growth and proliferation. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation is that it is still in the pre-clinical and clinical trial stages, so more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide. One direction is to continue to study its efficacy in pre-clinical and clinical trials, particularly in combination with other cancer treatments. Another direction is to study its potential as a treatment for other diseases that are characterized by abnormal enzyme activity, such as autoimmune diseases. Finally, further research is needed to determine the safety and efficacy of N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide in humans, including its potential side effects and optimal dosage.

Synthesis Methods

The synthesis of N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide involves several steps, starting with the reaction of 2-furancarboxylic acid with tert-butylamine to form the corresponding amide. This is followed by the reaction of the resulting compound with diethylaminoformamide and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to produce the final product.

Scientific Research Applications

N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to be effective in inhibiting the activity of several enzymes that are involved in cancer cell growth and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). This makes it a promising candidate for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma.

properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

N-[6-tert-butyl-3-(diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H30N2O3S/c1-6-24(7-2)21(26)18-15-11-10-14(22(3,4)5)13-17(15)28-20(18)23-19(25)16-9-8-12-27-16/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,23,25)

InChI Key

DGPLGNGDEXDSNZ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CO3

Canonical SMILES

CCN(CC)C(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CO3

Origin of Product

United States

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